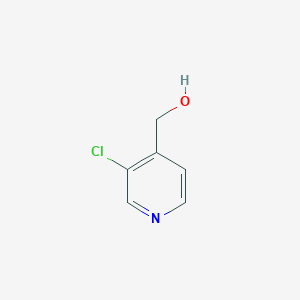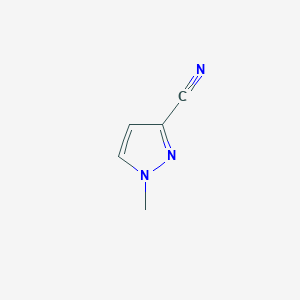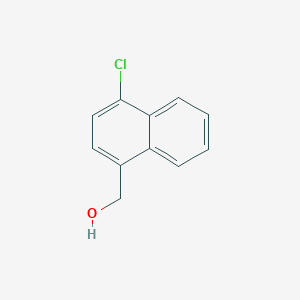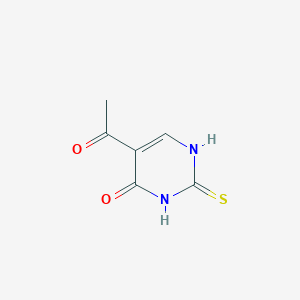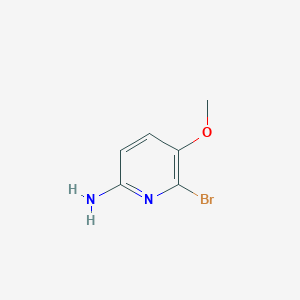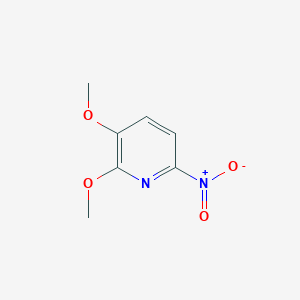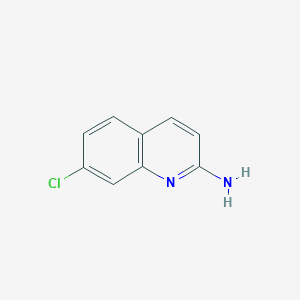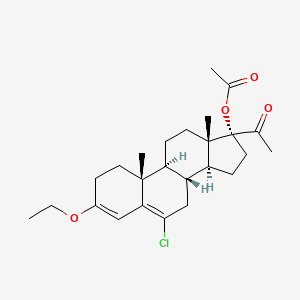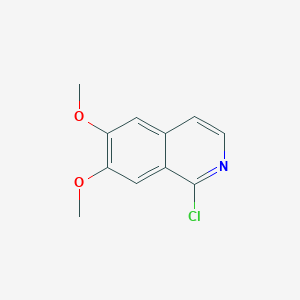
1-Chloro-6,7-dimethoxyisoquinoline
Descripción general
Descripción
1-Chloro-6,7-dimethoxyisoquinoline is a chemical compound with the molecular formula C11H10ClNO2 . It is a white to yellow solid .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringClC1=NC=CC (C=C2OC)=C1C=C2OC . The InChI code for this compound is 1S/C11H10ClNO2/c1-14-9-5-7-3-4-13-11 (12)8 (7)6-10 (9)15-2/h3-6H,1-2H3 . Physical And Chemical Properties Analysis
The molecular weight of this compound is 223.65 g/mol . It has a topological polar surface area of 31.4 Ų . The compound has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds .Relevant Papers One relevant paper titled “The reaction of this compound with hydrazine hydrate” discusses the formation of 6,7-Dimethoxyquinoline by heating this compound with N2H4.H2O .
Aplicaciones Científicas De Investigación
Antihypertensive Properties
1-Chloro-6,7-dimethoxyisoquinoline and its derivatives have been studied for their potential in medical applications, particularly in the field of cardiovascular health. For instance, 4-amino-6,7-dimethoxyisoquinoline hydrochloride, a structural isomer of this compound, has demonstrated hypotensive effects in both anesthetized normotensive dogs and unanesthetized renal hypertensive dogs (Wright & Halliday, 1974).
Anticonvulsant Effects
Research has also revealed the anticonvulsant properties of certain derivatives of this compound. A series of new 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, closely related to this compound, showed significant anticonvulsant activity in animal models of epilepsy (Gitto et al., 2010).
Industrial Production
In the field of chemistry and industrial production, efficient synthesis methods for compounds like Ethyl 6,7-dimethoxyisoquinoline-1-carboxylate, related to this compound, have been developed. These methods offer advantages in terms of fewer steps, simplicity of operation, and suitability for large-scale production (Chen Jian-xi, 2014).
Cytotoxic Activities
Derivatives of this compound have also been explored for their cytotoxic activities. For instance, the total synthesis and evaluation of 6,8-Dimethoxy-1,3-dimethylisoquinoline, related to this compound, have shown potential cytotoxic effects (Kaufman et al., 2018).
Fibrinolytic Action
The derivatives of bis-6,7-dimethoxyisoquinoline, structurally similar to this compound, have been tested for their action on the fibrinolytic system, both in vitro and in vivo. These derivatives were found effective only in vivo, indicating a potential role in enhancing fibrinolytic activity, which could have implications for thrombosis research and treatment (Markwardt et al., 1973).
Synthesis and Structural Studies
The synthesis of this compound derivatives has been a subject of extensive research. For example, studies on the synthesis of ethyl 6,7-dimethoxyisoquinoline-1-carboxylate demonstrated an overall yield of 86.4% from homoveratrylamine, showcasing the efficiency of synthesis processes for such compounds (Chen Jian-xi, 2014).
Molecular and Computational Studies
Comprehensive theoretical and experimental studies have been conducted on derivatives like 2-chloro-3-formylpyrido[2,1-a]isoquinoline-1-carbonitrile, closely related to this compound. These studies, involving spectral methods and X-ray crystallography, help in understanding the molecular structure and properties, contributing to the development of new pharmaceuticals and materials (Mansour et al., 2013).
Analgesic and Anti-Inflammatory Effects
Recent studies have explored the analgesic and anti-inflammatory effects of certain derivatives, such as 1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. This compound has demonstrated significant anti-inflammatory and analgesic activity, suggesting its potential use as a non-narcotic analgesic in medical practice (Rakhmanova et al., 2022).
Mecanismo De Acción
Target of Action
The primary targets of 1-Chloro-6,7-dimethoxyisoquinoline are currently unknown . This compound is provided to early discovery researchers as part of a collection of unique chemicals
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . . These properties could impact the bioavailability of the compound.
Propiedades
IUPAC Name |
1-chloro-6,7-dimethoxyisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-14-9-5-7-3-4-13-11(12)8(7)6-10(9)15-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMDYPSDYGHVBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN=C2Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442904 | |
| Record name | 1-Chloro-6,7-dimethoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21560-29-2 | |
| Record name | 1-Chloro-6,7-dimethoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-6,7-dimethoxyisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





